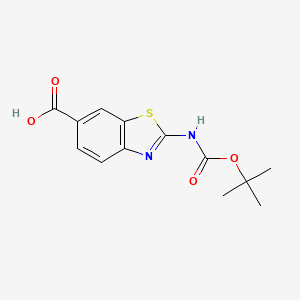

2-N-Boc-amino-4-benzothiazole-6-carboxylic acid

Description

The exact mass of the compound 2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-13(2,3)19-12(18)15-11-14-8-5-4-7(10(16)17)6-9(8)20-11/h4-6H,1-3H3,(H,16,17)(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAATCOHUYHORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373519 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225525-50-8 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-6-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225525-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 225525-50-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a four-step sequence commencing with the protection of the carboxylic acid functionality of 4-aminobenzoic acid, followed by the construction of the benzothiazole core, subsequent protection of the 2-amino group, and final deprotection of the carboxylic acid. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid in its practical implementation.

Synthetic Pathway Overview

The synthesis of this compound can be strategically approached through a four-step process. The initial step involves the esterification of the commercially available 4-aminobenzoic acid to protect the carboxylic acid group, typically as a methyl or ethyl ester. This is followed by the crucial cyclization reaction to form the 2-aminobenzothiazole ring system. The third step introduces the tert-butoxycarbonyl (Boc) protecting group onto the 2-amino functionality. The final step is the selective hydrolysis of the ester to yield the desired carboxylic acid.

Logical Flow of the Synthesis

Caption: Overall synthetic workflow.

Quantitative Data Summary

The following table summarizes the quantitative data, including yields for each step of the synthesis. The data is compiled from analogous transformations reported in the literature.

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | Esterification | 4-Aminobenzoic Acid | Methyl 4-aminobenzoate | H₂SO₄, Methanol | ~94%[1] |

| 2 | Thiocyanation/ Cyclization | Methyl 4-aminobenzoate | Methyl 2-aminobenzothiazole-6-carboxylate | KSCN, Br₂, Acetic Acid | 55-95%[1][2] |

| 3 | Boc Protection | Methyl 2-aminobenzothiazole-6-carboxylate | Methyl 2-(tert-butoxycarbonylamino) benzothiazole-6-carboxylate | (Boc)₂O, DMAP, THF | ~81% (analogous)[3] |

| 4 | Hydrolysis | Methyl 2-(tert-butoxycarbonylamino) benzothiazole-6-carboxylate | 2-(tert-butoxycarbonylamino) benzothiazole-6-carboxylic acid | NaOH, EtOH/H₂O | ~86%[2] |

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key experimental steps in the synthesis of this compound.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Step 1: Synthesis of Methyl 4-aminobenzoate

To a solution of 4-aminobenzoic acid in methanol, concentrated sulfuric acid is added, and the mixture is heated.[1][2] The reaction is then worked up by neutralizing the acid and extracting the product.

-

Materials: 4-aminobenzoic acid, Methanol, Concentrated H₂SO₄, Saturated aqueous NaHCO₃ solution, Ethyl acetate, Brine, Na₂SO₄.

-

Procedure:

-

Dissolve 3-hydroxy-4-nitrobenzoic acid (as an example starting material for a similar synthesis, 10.0 g, 54.6 mmol) in methanol (200 mL).[2]

-

Add concentrated H₂SO₄ (6 mL, 112.6 mmol) to the solution.[2]

-

Stir the mixture at 65 °C overnight.[2]

-

Evaporate the solvent under reduced pressure.[2]

-

Neutralize the residue with a saturated aqueous NaHCO₃ solution.[2]

-

Extract the product with ethyl acetate (200 mL).[2]

-

Wash the organic phase with brine (2 x 50 mL), dry over Na₂SO₄, filter, and remove the solvent in vacuo to yield the methyl ester.[2]

-

Step 2: Synthesis of Methyl 2-aminobenzothiazole-6-carboxylate

This step involves the cyclization of methyl 4-aminobenzoate using potassium thiocyanate and bromine in acetic acid.[1][2][3]

-

Materials: Methyl 4-aminobenzoate, Acetic acid, Potassium thiocyanate (KSCN), Bromine (Br₂), 25% aqueous NH₃ solution.

-

Procedure:

-

Dissolve methyl 4-aminobenzoate (500 mg, 3.31 mmol) in acetic acid (12 mL).[2]

-

Add KSCN (1.28 g, 13.2 mmol) and stir the solution at room temperature for 45 minutes.[2]

-

Cool the reaction mixture to 10 °C.[2]

-

Add a solution of bromine (0.339 mL, 6.62 mmol) in acetic acid dropwise.[2]

-

Stir the reaction mixture at room temperature overnight.[2]

-

Neutralize the reaction mixture to pH 8 with a 25% aqueous NH₃ solution (50 mL).[2]

-

Filter the precipitate, wash extensively with water, and dry to obtain the product.[2]

-

Step 3: Synthesis of Methyl 2-(tert-butoxycarbonylamino)benzothiazole-6-carboxylate

The 2-amino group of the benzothiazole is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst.

-

Materials: Methyl 2-aminobenzothiazole-6-carboxylate, Tetrahydrofuran (THF), 4-Dimethylaminopyridine (DMAP), Di-tert-butyl dicarbonate ((Boc)₂O), Water, Ethyl acetate.

-

Representative Procedure (adapted from a similar compound):

-

A mixture of 6-chlorobenzo[d]thiazol-2-amine (2.0 g, 10 mmol) and DMAP (0.12 g, 1 mmol) in THF (20 mL) was treated dropwise with Boc₂O (2.4 g, 11 mmol).[3]

-

After stirring at 0°C for 2 hours, the reaction was quenched with water.[3]

-

The product was extracted with ethyl acetate and purified via silica gel chromatography to afford the product as a white solid (yield: 81%).[3]

-

Step 4: Synthesis of 2-(tert-butoxycarbonylamino)benzothiazole-6-carboxylic acid

The final step is the saponification of the methyl ester to the carboxylic acid.

-

Materials: Methyl 2-(tert-butoxycarbonylamino)benzothiazole-6-carboxylate, Ethanol (EtOH), 2 N aqueous NaOH, 1 N aqueous HCl.

-

Procedure:

-

A solution of ethyl 2-(tert-butoxycarbonylamino)benzo[d]thiazole-6-carboxylate (2.5 g, 7.76 mmol) was refluxed in a solution of EtOH (80 ml) and 2 N aq NaOH (50 ml) for 5 hours.[2]

-

The solution was then cooled to 0°C and acidified with 1 N aq HCl solution.[2]

-

When the pH is less than 2, a white precipitate is collected, washed with water, and dried to afford the final product (yield: 86%).[2]

-

Conclusion

The described four-step synthesis provides a viable and efficient pathway for the preparation of this compound. The procedures are based on well-established chemical transformations and reported literature with good to excellent yields for analogous reactions. This guide is intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry, enabling the synthesis of this and related benzothiazole derivatives for further investigation in drug discovery programs.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines reported data with predicted values and established experimental protocols for their determination. This information is crucial for researchers involved in the synthesis, characterization, and application of this and related benzothiazole derivatives in fields such as medicinal chemistry and materials science.

Chemical Identity and Structure

This compound is a derivative of benzothiazole, a heterocyclic aromatic compound. The structure features a tert-butoxycarbonyl (Boc) protecting group on the amino group at the 2-position and a carboxylic acid group at the 6-position of the benzothiazole core.

Molecular Structure:

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₄S | --INVALID-LINK--[1] |

| Molecular Weight | 294.33 g/mol | --INVALID-LINK--[1] |

| Density | 1.416 g/cm³ | --INVALID-LINK--[1] |

| Melting Point | Not available (predicted) | - |

| Boiling Point | Not available (predicted) | - |

| Solubility | Not available (predicted) | - |

| pKa (acidic) | ~4-5 (predicted for carboxylic acid) | General knowledge of carboxylic acids |

| pKa (basic) | Not readily predicted | - |

| LogP | Not available (predicted) | - |

Experimental Protocols for Physicochemical Property Determination

Detailed methodologies for determining the key physicochemical properties are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.

The melting point of a solid is a key indicator of its purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

-

Solubility is a critical parameter for drug delivery and formulation.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Solvents: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 3, 7.4, 9), ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

-

Procedure:

-

A known mass of the compound (e.g., 1 mg) is added to a known volume of the solvent (e.g., 1 mL) in a test tube.

-

The mixture is vortexed vigorously for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the solubility is greater than the tested concentration. If not, the mixture can be centrifuged, and the concentration of the solute in the supernatant can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to quantify the solubility.

-

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values.

-

Apparatus: pH meter, burette, stirrer, beaker.

-

Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH), standardized solution of a strong acid (e.g., 0.1 M HCl), and a suitable solvent (e.g., water or a water/co-solvent mixture if the compound has low aqueous solubility).

-

Procedure (Potentiometric Titration):

-

A known amount of the compound is dissolved in a known volume of the solvent in a beaker.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with the standardized base (or acid), adding small, precise volumes and recording the pH after each addition.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa can be determined from the pH at the half-equivalence point. For a dicarboxylic acid, two equivalence points and two pKa values will be observed.

-

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

Apparatus: Separatory funnel or vials, shaker, analytical instrument for quantification (e.g., HPLC-UV).

-

Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol).

-

Procedure (Shake-Flask Method):

-

A known amount of the compound is dissolved in either water or n-octanol.

-

Equal volumes of the n-octanol and water phases are combined in a separatory funnel or vial.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, and then left to separate.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of the partition coefficient.

-

Synthetic Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate a plausible synthetic pathway and a general experimental workflow for the characterization of this compound.

This proposed pathway is based on common synthetic routes for related benzothiazole derivatives.

Caption: Proposed synthesis of the target molecule.

This diagram outlines the logical flow of experiments to determine the key physicochemical properties of a novel compound.

Caption: Workflow for physicochemical characterization.

Conclusion

While experimental data for this compound is not extensively documented, this guide provides a solid foundation for its characterization. The combination of known data, predicted properties, and detailed experimental protocols offers a valuable resource for researchers. The provided synthetic pathway and experimental workflow diagrams serve as practical visual aids for laboratory work. Further empirical studies are necessary to fully elucidate the physicochemical profile of this compound.

References

An In-depth Technical Guide on the Synthesis and Characterization of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct characterization data in public literature, this document outlines a reliable synthetic pathway and standard, detailed protocols for obtaining the necessary analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Pathway and Experimental Protocols

The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the synthesis of the precursor, 2-amino-benzothiazole-6-carboxylic acid, followed by the protection of the 2-amino group with a tert-butyloxycarbonyl (Boc) group.

Step 1: Synthesis of 2-amino-benzothiazole-6-carboxylic acid

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles from corresponding anilines.[1][2]

Experimental Protocol:

-

Suspend 4-aminobenzoic acid (1 equivalent) in methanol.

-

Add sodium thiocyanate (1.1 equivalents) to the suspension.

-

Cool the mixture to -10 °C in an ice-salt bath.

-

Slowly add a solution of bromine (1 equivalent) in methanol, ensuring the temperature remains below -5 °C.

-

Stir the reaction mixture at this temperature for 2 hours.

-

Filter the resulting precipitate and suspend it in 1 M hydrochloric acid.

-

Heat the suspension to reflux for 30 minutes.

-

Filter the hot solution and add concentrated hydrochloric acid to the filtrate to precipitate the product.

-

Filter the white solid, wash with cold water, and dry under vacuum to yield 2-amino-benzothiazole-6-carboxylic acid.

Step 2: Synthesis of this compound

This step involves the standard procedure for the N-Boc protection of an amino group.[3][4][5]

Experimental Protocol:

-

Dissolve 2-amino-benzothiazole-6-carboxylic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium bicarbonate or triethylamine (2.2 equivalents), to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Acidify the reaction mixture with a mild acid (e.g., 1 M HCl) to a pH of approximately 3-4.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to yield pure this compound.

Characterization Protocols

The following are detailed protocols for the characterization of the synthesized compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[6]

-

Data Acquisition: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon.[7][8]

-

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient and requires minimal sample preparation.[10] Alternatively, a small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a thin pellet.[10]

-

Background Spectrum: Record a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.[11]

-

Sample Spectrum: Place the sample in the spectrometer and record the spectrum. The instrument will automatically ratio the sample spectrum against the background.[12]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which can be run in either positive or negative ion mode.[13][14]

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).[15][16]

-

Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Predicted Characterization Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.5 | s | 9H | -C(CH₃)₃ (Boc group) |

| ~7.8 - 8.5 | m | 3H | Aromatic protons (H₅, H₇) |

| ~10.0 - 11.0 | br s | 1H | -NH- (Boc-protected amine) |

| ~13.0 | br s | 1H | -COOH (Carboxylic acid) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~28 | -C(C H₃)₃ (Boc group) |

| ~81 | -C (CH₃)₃ (Boc group) |

| ~120 - 140 | Aromatic carbons |

| ~150 - 155 | C=N (Benzothiazole ring) |

| ~153 | C=O (Boc group) |

| ~167 | C=O (Carboxylic acid) |

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Medium | N-H stretch (Amide) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc group, amide) |

| ~1600, 1480 | Medium | C=C stretch (Aromatic) |

| ~1520 | Medium | N-H bend (Amide) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| [M+H]⁺ | Molecular ion (positive mode) |

| [M-H]⁻ | Molecular ion (negative mode) |

| [M-Boc+H]⁺ | Fragment ion |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow from synthesis to the final characterization of the target compound.

Caption: Workflow for the synthesis and characterization of the target compound.

References

- 1. 2-Aminobenzothiazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. benchchem.com [benchchem.com]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. How To [chem.rochester.edu]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. mse.washington.edu [mse.washington.edu]

- 12. web.mit.edu [web.mit.edu]

- 13. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. fiveable.me [fiveable.me]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid (CAS Number 225525-50-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid, a key intermediate in the development of targeted protein degraders.

Core Properties and Structure

2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid, with the CAS number 225525-50-8, is a synthetic organic compound featuring a benzothiazole core. This heterocyclic motif is prevalent in a wide array of biologically active molecules. The compound is functionalized with a carboxylic acid group at the 6-position and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position. The Boc protecting group is instrumental in synthetic chemistry, enabling sequential reactions by temporarily masking the reactivity of the amino group.

The primary utility of this compound lies in its role as a building block for the synthesis of ligands that recruit the E3 ubiquitin ligase Cereblon (CRBN). These ligands are integral components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins.

Table 1: Physicochemical Properties of 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid and Related Compounds

| Property | Value | Reference |

| CAS Number | 225525-50-8 | N/A |

| Molecular Formula | C₁₃H₁₄N₂O₄S | [1] |

| Molecular Weight | 294.33 g/mol | [1] |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazole-6-carboxylic acid | [1] |

| Melting Point | Not explicitly reported. Precursor, 2-aminobenzothiazole-6-carboxylic acid, melts at 265 °C (dec.).[2] The ethyl ester melts at 210-216 °C.[3] | N/A |

| Appearance | White to off-white solid (inferred) | N/A |

| Solubility | Not explicitly reported. Likely soluble in organic solvents like DMF and DMSO. | N/A |

Synthesis and Experimental Protocols

The synthesis of 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid is typically achieved in a two-step process starting from 4-aminobenzoic acid. The first step involves the construction of the 2-aminobenzothiazole-6-carboxylic acid core, followed by the protection of the 2-amino group with a Boc anhydride.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole-6-carboxylic acid (Precursor)

This protocol is adapted from a published procedure for the synthesis of the precursor compound.[2]

Materials:

-

4-Aminobenzoic acid

-

Sodium thiocyanate (NaSCN)

-

Methanol (MeOH)

-

Bromine (Br₂)

-

1 M Hydrochloric acid (HCl)

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Suspend 4-aminobenzoic acid (100 g, 0.73 mol) in methanol.

-

Add sodium thiocyanate (65 g, 0.8 mol) to the suspension.

-

Cool the reaction mixture to -10 °C.

-

Add bromine (38 mL, 0.73 mol) in portions, ensuring the internal temperature remains below -5 °C.

-

Stir the mixture for 2 hours at this temperature.

-

Filter the resulting precipitate and suspend it in 350 mL of 1 M HCl.

-

Heat the suspension to reflux for 30 minutes.

-

Filter the hot solution immediately.

-

To the hot filtrate, add 150 mL of concentrated HCl to precipitate the product.

-

Filter the white solid, wash with water, and dry to yield 2-aminobenzothiazole-6-carboxylic acid.

Experimental Protocol: Synthesis of 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid

This protocol is a logical extension based on standard Boc protection procedures and the hydrolysis of a related ethyl ester.[4][5][6]

Materials:

-

2-Aminobenzothiazole-6-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or a similar aprotic solvent

-

Sodium hydroxide (NaOH) solution (e.g., 2 N)

-

Ethanol (EtOH)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Boc Protection of the Amino Group

-

Dissolve 2-aminobenzothiazole-6-carboxylic acid in anhydrous THF.

-

Add a catalytic amount of DMAP.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

Note: This procedure is a general guideline. Optimization of solvent, base, and reaction time may be necessary.

Step 2: Hydrolysis of the Ethyl Ester (if starting from the ester) This step is adapted from the hydrolysis of the corresponding ethyl ester.[4]

-

Dissolve the crude ethyl 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylate in a mixture of ethanol and 2 N aqueous NaOH.

-

Reflux the mixture for 5 hours.

-

After cooling, acidify the solution with HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with water until neutral, and dry to obtain 2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm, and aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the carboxylic acid proton may be observed around δ 10-12 ppm.[7]

-

¹³C NMR: Characteristic signals for the carbonyl carbons of the Boc group and the carboxylic acid would be present, in addition to the aromatic and thiazole carbons.

High-Performance Liquid Chromatography (HPLC):

-

Purity can be assessed using a C18 column with a mobile phase gradient of acetonitrile and water containing a small percentage of a modifier like formic acid, with UV detection at approximately 254 nm.[7]

Biological Context and Signaling Pathways

2-((tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid is a crucial intermediate in the synthesis of molecules that target the Cereblon (CRBN) E3 ubiquitin ligase. CRBN is a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This complex plays a vital role in the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.

Molecules derived from the title compound can act as "molecular glues" or as part of PROTACs to recruit specific target proteins to the CRBN E3 ligase complex. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

A key downstream signaling pathway affected by CRBN modulators involves the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9][10] The degradation of these transcription factors has been shown to have potent anti-proliferative and immunomodulatory effects, particularly in the context of multiple myeloma.

References

- 1. 2-(((1,1-Dimethylethoxy)carbonyl)amino)-6-benzothiazolecarboxylic acid | C13H14N2O4S | CID 2756763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 2-[2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxamido]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid | 1190391-84-4 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. binasss.sa.cr [binasss.sa.cr]

The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the key biological activities of benzothiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in drug discovery and development efforts.

Anticancer Activity

Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[4][5][6]

Quantitative Data for Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 | 0.024 | [2][3] |

| H460 | 0.29 | [2][3] | |

| A549 | 0.84 | [2][3] | |

| MDA-MB-231 | 0.88 | [2][3] | |

| Benzimidazole based acetamide methoxybenzothiazole 61 | A549 | 10.67 ± 2.02 µg/mL | [2][3] |

| Benzimidazole based acetamide ethoxybenzothiazole 62 | A549 | 9.0 ± 1.0 µg/mL | [2][3] |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431, A549, H1299 | Not specified, but significant inhibition | [4][6][7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A431, A549, H1299) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivatives and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Signaling Pathways in Anticancer Activity

Several benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways. For instance, compound B7 has been shown to inhibit both the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation.[4][6][7] Another important target is the NF-κB pathway, which is involved in inflammation and cancer.[5]

Caption: Inhibition of key signaling pathways by benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[8][9] The incorporation of different substituents on the benzothiazole ring system has been a key strategy in developing potent antimicrobial agents.[1][10]

Quantitative Data for Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzothiazole clubbed isatin derivative 41c | E. coli | 3.1 | [9] |

| P. aeruginosa | 6.2 | [9] | |

| B. cereus | 12.5 | [9] | |

| S. aureus | 12.5 | [9] | |

| Amino-benzothiazole Schiff base analogue 46a/46b | E. coli | 15.62 | [9] |

| P. aeruginosa | 15.62 | [9] | |

| Benzothiazole derivative 133 | S. aureus | 78.125 | [9] |

| E. coli | 78.125 | [9] | |

| Benzothiazole derivative 16c | S. aureus | 0.025 mM | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilutions: The benzothiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial screening of benzothiazole derivatives.

Anticonvulsant Activity

Several benzothiazole derivatives have been investigated for their potential as anticonvulsant agents, showing efficacy in preclinical models of epilepsy.[1][12][13]

Quantitative Data for Anticonvulsant Activity

| Compound | Test | ED50 (mg/kg) | Protective Index (PI) | Reference |

| 5i | MES | 50.8 | - | [12] |

| scPTZ | 76.0 | - | [12] | |

| 5j | MES | 54.8 | 8.96 | [12] |

| scPTZ | 52.8 | 9.30 | [12] |

Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

These are standard preclinical models used to evaluate the anticonvulsant potential of new chemical entities.

Methodology for MES Test:

-

Animal Model: Typically mice or rats.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.).

-

Electrode Placement: Corneal electrodes are placed on the eyes of the animal.

-

Stimulation: A high-frequency electrical stimulus is delivered.

-

Observation: The animal is observed for the presence or absence of a tonic hind limb extension seizure. Protection is defined as the absence of this seizure.

Methodology for scPTZ Test:

-

Animal Model: Typically mice.

-

Compound Administration: The test compound is administered.

-

Convulsant Injection: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is given to induce seizures.

-

Observation: The animal is observed for the onset of clonic seizures lasting for at least 5 seconds. Protection is defined as the failure to observe these seizures.

Other Pharmacological Activities

Beyond the major activities detailed above, benzothiazole derivatives have demonstrated a range of other important pharmacological effects.

-

Anti-inflammatory Activity: Certain derivatives have shown the ability to reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α.[4][6][14] Some compounds exhibit their anti-inflammatory effects by targeting enzymes such as cyclooxygenase-2 (COX-2).[1]

-

Antidiabetic Activity: Benzothiazole-containing compounds have been explored as potential agents for managing diabetes.[14][15][16] Some derivatives act as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism.[17]

-

Neuroprotective Activity: The benzothiazole scaffold is present in riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), highlighting the neuroprotective potential of this class of compounds.[18][19] Derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[18][20]

This guide underscores the vast therapeutic potential of benzothiazole derivatives. The provided data and protocols serve as a valuable resource for researchers dedicated to the design and development of novel therapeutic agents based on this versatile scaffold. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchr.org [jchr.org]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. annalsofrscb.ro [annalsofrscb.ro]

- 16. Synthesis and Evaluation of the Hypoglycemic and Hypolipidemic Activity of Sulfonamide-benzothiazole Derivatives of Benzylidene-2,4- thiazolidnedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

The Benzothiazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, has emerged as a "privileged" structure in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block for the design and development of a wide array of therapeutic agents targeting a diverse range of diseases. This technical guide provides a comprehensive overview of the pivotal role of the benzothiazole scaffold in drug discovery, encompassing its synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Synthesis of the Benzothiazole Core: A Foundation for Diversity

The synthesis of the benzothiazole nucleus is a critical first step in the development of novel drug candidates. The most prevalent and versatile method for constructing the 2-substituted benzothiazole scaffold is the condensation reaction between 2-aminothiophenol and a variety of carbonyl compounds, most notably aldehydes. This reaction, often carried out under mild conditions, allows for the introduction of a wide range of substituents at the 2-position, which is crucial for modulating the pharmacological activity of the resulting compounds.

General Experimental Protocol: Synthesis of 2-Arylbenzothiazoles via Condensation

This protocol outlines a common method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.

Materials:

-

2-aminothiophenol

-

Substituted aromatic aldehyde

-

Ethanol (or another suitable solvent like DMSO)

-

Catalyst (e.g., L-proline, ceric ammonium nitrate/H₂O₂, or can be catalyst-free under certain conditions)

-

Reaction vessel (e.g., round-bottom flask)

-

Reflux condenser

-

Stirring apparatus

-

Thin-layer chromatography (TLC) plate

-

Purification system (e.g., column chromatography or recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Catalyst Addition (if applicable): Add a catalytic amount of the chosen catalyst. The reaction can also proceed without a catalyst, sometimes with microwave irradiation to accelerate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred and heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 2-arylbenzothiazole derivative.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Activities and Mechanisms of Action

Benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as valuable scaffolds for treating a multitude of diseases. This section will delve into their most significant applications, supported by quantitative data and an exploration of their underlying mechanisms of action.

Anticancer Activity

The benzothiazole scaffold is a prominent feature in many potent anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and disruption of crucial signaling pathways.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected benzothiazole derivatives against various cancer cell lines, demonstrating their potent cytotoxic effects.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine Derivative 34 | Colo205 (Colon) | 5.04 | [1] |

| U937 (Lymphoma) | 13.9 | [1] | |

| MCF-7 (Breast) | 30.67 | [1] | |

| A549 (Lung) | 30.45 | [1] | |

| Hydrazine Derivative 11 | HeLa (Cervical) | 2.41 | [1] |

| COS-7 (Kidney) | 4.31 | [1] | |

| Thiophene Acetamide 21 | MCF-7 (Breast) | 24.15 | [1] |

| HeLa (Cervical) | 46.46 | [1] | |

| Morpholine Thiourea 23 | MCF-7 (Breast) | 18.10 | [1] |

| HeLa (Cervical) | 38.85 | [1] | |

| Naphthalimide Derivative 66 | HT-29 (Colon) | 3.72 | [2] |

| A549 (Lung) | 4.074 | [2] | |

| MCF-7 (Breast) | 7.91 | [2] | |

| Naphthalimide Derivative 67 | HT-29 (Colon) | 3.47 | [2] |

| A549 (Lung) | 3.89 | [2] | |

| MCF-7 (Breast) | 5.08 | [2] | |

| Indole Semicarbazide 55 | HT-29 (Colon) | 0.024 | [2] |

| H460 (Lung) | 0.29 | [2] | |

| A549 (Lung) | 0.84 | [2] | |

| MDA-MB-231 (Breast) | 0.88 | [2] | |

| Carbohydrazide 65 | PC-3 (Prostate) | 19.9 µg/mL | [2] |

| LNCaP (Prostate) | 11.2 µg/mL | [2] | |

| Derivative 61 | A549 (Lung) | 10.67 µg/mL | [2] |

| Derivative 62 | A549 (Lung) | 9.0 µg/mL | [2] |

| Compound A | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [3] |

| Compound B | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [3] |

| FOXM1 Inhibitor KC12 | MDA-MB-231 (Breast) | 6.13 | [4] |

| FOXM1 Inhibitor KC21 | MDA-MB-231 (Breast) | 10.77 | [4] |

| FOXM1 Inhibitor KC30 | MDA-MB-231 (Breast) | 12.86 | [4] |

| STAT3 Inhibitor 3g | SNB-75 (Glioblastoma) | 4.7 (STAT3), 12.67 (c-MET) | [5] |

Benzothiazole-based anticancer agents often target critical signaling pathways that are dysregulated in cancer. Understanding these pathways is essential for rational drug design and for elucidating the mechanism of action of these compounds.

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many benzothiazole derivatives have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[6][7][8]

Caption: PI3K/Akt signaling pathway and the inhibitory action of benzothiazole derivatives.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Benzothiazole derivatives can act as EGFR inhibitors, blocking its downstream signaling cascades.[9][10][11][12][13]

Caption: EGFR signaling pathway and its inhibition by benzothiazole derivatives.

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in cancer and inflammatory diseases. Certain benzothiazole derivatives have been shown to inhibit the NF-κB signaling pathway.[3][14][15][16][17]

Caption: NF-κB signaling pathway and its modulation by benzothiazole derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Benzothiazole derivatives to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound A07 | S. aureus | 15.6 | [18] |

| E. coli | 7.81 | [18] | |

| S. typhi | 15.6 | [18] | |

| K. pneumoniae | 3.91 | [18] | |

| Compound 3 | S. aureus | 50-200 | [19] |

| B. subtilis | 25-200 | [19] | |

| E. coli | 25-100 | [19] | |

| C. albicans | 25 | [19] | |

| Compound 4 | S. aureus | 50-200 | [19] |

| B. subtilis | 25-200 | [19] | |

| E. coli | 25-100 | [19] | |

| C. albicans | >25 | [19] | |

| Compound 10 | C. albicans | 100 | [19] |

| Compound 12 | C. albicans | >100 | [19] |

One of the key targets for benzothiazole-based antibacterial agents is MurB, an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.

Experimental Workflow for Antimicrobial Screening:

References

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzotriazole UV stabilizers disrupt epidermal growth factor receptor signaling in human cells [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Benzothiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure-Activity Relationship (SAR) of Substituted Benzothiazole Analogs.

The benzothiazole nucleus, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This versatile scaffold has been extensively explored, leading to the development of numerous derivatives with potent anticancer, antimicrobial, and neuroprotective properties. Understanding the intricate relationship between the structural modifications of the benzothiazole core and the resulting biological activity is paramount for the rational design of novel and more effective therapeutic agents. This technical guide provides a detailed exploration of the SAR of substituted benzothiazole analogs, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Anticancer Activity of Substituted Benzothiazoles

Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.[2]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of benzothiazole analogs is significantly influenced by the nature and position of substituents on both the benzene and thiazole rings.

-

Substitution at the 2-position: The 2-position of the benzothiazole ring is a frequent site for modification. The introduction of substituted phenyl rings, particularly with electron-withdrawing groups, has been shown to enhance anticancer activity. For instance, the presence of a 4-aminophenyl group at the 2-position has been identified as a key pharmacophore for potent and selective antitumor activity.[3] Furthermore, the incorporation of moieties like thiophene-based acetamide and morpholine-based thiourea at this position has yielded compounds with significant cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer cell lines.[1]

-

Substitution at the 6-position: The 6-position of the benzothiazole ring is another critical determinant of anticancer activity. The introduction of a nitro group at this position has been shown to be favorable. For example, a derivative with a 7-chloro-6-nitro substitution demonstrated notable antibacterial activity, which can be a desirable secondary property for anticancer agents.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted benzothiazole analogs against various cancer cell lines.

| Compound ID | 2-Substituent | 6-Substituent | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 21 | Thiophene-based acetamide | H | MCF-7 | 24.15 µM | [1] |

| 21 | Thiophene-based acetamide | H | HeLa | 46.46 µM | [1] |

| 22 | Morpholine-based thiourea | H | MCF-7 | 26.43 µM | [1] |

| 22 | Morpholine-based thiourea | H | HeLa | 45.29 µM | [1] |

| 23 | Morpholine-based thiourea | Br | MCF-7 | 18.10 µM | [1] |

| 23 | Morpholine-based thiourea | Br | HeLa | 38.85 µM | [1] |

| 34 | Pyridine-containing pyrimidine | H | Colo205 | 5.04 µM | [1] |

| 34 | Pyridine-containing pyrimidine | H | U937 | 13.9 µM | [1] |

| 34 | Pyridine-containing pyrimidine | H | MCF-7 | 30.67 µM | [1] |

| 34 | Pyridine-containing pyrimidine | H | A549 | 30.45 µM | [1] |

| 51 | Dichlorophenyl | Cl | HOP-92 | 71.8 nM | [1] |

| 61 | Complex structure | H | A549 | 10.67 ± 2.02 µg/mL | [1] |

| 62 | Complex structure | H | A549 | 9.0 ± 1.0 µg/mL | [1] |

| T2 | Not specified | Not specified | A-549, B16F10, Hep-2 | Significant activity | [3] |

Signaling Pathways Targeted by Anticancer Benzothiazoles

Many benzothiazole derivatives exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt and ERK/MAPK pathways, which are often dysregulated in cancer.

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.

Caption: PI3K/Akt signaling pathway and points of inhibition by benzothiazole analogs.

The ERK/MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.

Caption: ERK/MAPK signaling pathway and potential inhibition by benzothiazoles.

Antimicrobial Activity of Substituted Benzothiazoles

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[4] Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of benzothiazole analogs is highly dependent on the substituents attached to the core structure.

-

2-Amino and 2-Mercapto Benzothiazoles: Derivatives of 2-aminobenzothiazole and 2-mercaptobenzothiazole are particularly prominent for their antimicrobial properties. The introduction of various heterocyclic and aromatic moieties at these positions can modulate the activity and spectrum.

-

Halogen and Nitro Substituents: The presence of electron-withdrawing groups such as halogens (e.g., chloro, fluoro) and nitro groups on the benzothiazole ring or on the substituents at the 2-position often enhances antimicrobial activity.[5]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various microbial strains.

| Compound ID | Substituents | Microbial Strain | MIC (µg/mL) | Reference |

| 3 | Not specified | S. aureus | 50-200 | [4] |

| 3 | Not specified | B. subtilis | 25-200 | [4] |

| 3 | Not specified | E. coli | 25-100 | [4] |

| 3 | Not specified | C. albicans | 25 | [4] |

| 4 | Not specified | S. aureus | 50-200 | [4] |

| 4 | Not specified | B. subtilis | 25-200 | [4] |

| 4 | Not specified | E. coli | 25-100 | [4] |

| 4b | Nitro-substituted | Various bacteria | 3.90–15.63 | [5] |

| 4c | Chloro-substituted | Various bacteria | 3.90–15.63 | [5] |

| 4d | Fluoro-substituted | Various bacteria | 3.90–15.63 | [5] |

| 4f | Bromo-substituted | Various bacteria | 3.90–15.63 | [5] |

Neuroprotective Activity of Substituted Benzothiazoles

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing healthcare challenge. Benzothiazole derivatives have shown promise as neuroprotective agents, with mechanisms that include antioxidant effects and modulation of enzymes involved in neurodegeneration.[6][7]

Structure-Activity Relationship (SAR) for Neuroprotective Activity

The neuroprotective properties of benzothiazoles are influenced by specific structural features.

-

Antioxidant Moieties: The incorporation of phenolic hydroxyl groups or other antioxidant moieties can enhance the ability of benzothiazole derivatives to scavenge reactive oxygen species (ROS), a key factor in neuronal damage.[6]

-

Enzyme Inhibition: Specific substitutions can impart inhibitory activity against enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[7] Riluzole, a 2-amino-6-(trifluoromethoxy)benzothiazole, is an approved drug for amyotrophic lateral sclerosis (ALS) and exerts its neuroprotective effects through various mechanisms, including the blockade of voltage-gated sodium channels.[7]

Quantitative Data on Neuroprotective Activity

The following table provides data on the enzyme inhibitory activity of certain benzothiazole analogs relevant to neuroprotection.

| Compound ID | Target Enzyme | Activity (IC50/Ki) | Reference |

| 1a-e (cluster) | hH1R, hH3R, hH4R, AChE | Varied % inhibition | [7] |

| Riluzole | Voltage-gated sodium channels, NMDA receptors | Neuroprotective | [7] |

| 6b, 6c, 6d | Catalase modulation | Enhanced activity | [6] |

Experimental Protocols

General Synthesis of 2-Substituted Benzothiazoles

A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes or carboxylic acids.[8][9]

Procedure:

-

To a solution of 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol, DMSO), add the desired aldehyde or carboxylic acid (1-1.2 equivalents).

-

A catalytic amount of an acid (e.g., glacial acetic acid) or a coupling agent may be added.

-

The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is then purified by recrystallization or column chromatography.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3][10]

Procedure:

-

Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the synthesized benzothiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

-

The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]

Procedure:

-

A two-fold serial dilution of the benzothiazole compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. A viability indicator like resazurin can be used to aid in the determination.[5]

Experimental and SAR Workflow

The process of conducting a structure-activity relationship study involves a systematic workflow from the initial design and synthesis of compounds to their biological evaluation and subsequent data analysis to guide further optimization.

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives | Semantic Scholar [semanticscholar.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 6. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 10. jchr.org [jchr.org]

The Synthesis of 2-Aminobenzothiazole Building Blocks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core synthetic strategies for preparing 2-aminobenzothiazole building blocks, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Core Synthetic Methodologies

The construction of the 2-aminobenzothiazole core can be achieved through several classical and modern synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

The Hugershoff Reaction: Oxidative Cyclization of Arylthioureas

A foundational method for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction, which involves the oxidative cyclization of arylthioureas.[6][7][8] This reaction typically utilizes bromine in an acidic medium, such as acetic acid, to facilitate the intramolecular electrophilic substitution on the aromatic ring.[9][10]

The generally accepted mechanism involves the oxidation of the sulfur atom in the thiourea, creating an electrophilic species that then undergoes intramolecular cyclization onto the aniline ring to form the benzothiazole.[5]

Logical Workflow for the Hugershoff Reaction

Caption: General workflow of the Hugershoff reaction.

Synthesis from Anilines and Thiocyanate Salts

A common and direct approach involves the reaction of anilines with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN), in the presence of an oxidizing agent like bromine.[9][11][12] This method often proceeds as a one-pot synthesis, where the arylthiourea is generated in situ and subsequently cyclized.[13]

One-Pot Synthesis from Aniline

Caption: One-pot synthesis from aniline and thiocyanate.

Modern Catalytic Approaches

Recent advancements have led to the development of more efficient and environmentally friendly catalytic methods for the synthesis of 2-aminobenzothiazoles. These methods often utilize transition metal catalysts, such as copper and palladium, to facilitate the C-S bond formation.

Copper-Catalyzed Synthesis: Copper catalysts, for instance, can be employed in the reaction of 2-haloanilines with thiourea or its derivatives.[6] One notable method involves a one-pot synthesis from in situ generated 2-halothioureas using a copper(I) catalyst in water, highlighting a green chemistry approach.[6] Another copper-catalyzed approach involves the reaction of 2-iodophenyl isocyanides with potassium sulfide and various amines.[14]

Palladium-Catalyzed Synthesis: Palladium catalysts are effective for the intramolecular oxidative C-H bond functionalization of N-arylthioureas, offering a direct route to 2-aminobenzothiazoles without the need for pre-halogenated substrates.[15] Palladium catalysis has also been successfully applied to the tandem reaction of unreactive 2-chloroanilines with thiocarbamoyl chloride.[8]

Metal-Free Synthesis: Iodine-catalyzed and oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines provide a metal-free alternative for the synthesis of 2-aminobenzothiazoles.

Quantitative Data on Synthesis

The yields of 2-aminobenzothiazole and its derivatives vary depending on the synthetic method and the specific substrates used. The following table summarizes representative yields from various synthetic approaches.

| Starting Materials | Method | Product | Yield (%) | Reference(s) |

| Substituted Anilines and Ammonium Thiocyanate | Oxidative cyclization with Bromine | Substituted 2-Aminobenzothiazoles | 63-85 | [10] |

| 2-Iodoanilines and Sodium Dithiocarbamates | Copper-catalyzed Ullmann-type reaction | Substituted 2-Aminobenzothiazoles | up to 97 | [16] |

| N-Arylthioureas | RuCl3-catalyzed intramolecular oxidative coupling | Substituted 2-Aminobenzothiazoles | up to 91 | [16] |

| 2-Chloroanilines and Thiocarbamoyl Chloride | Palladium-catalyzed tandem reaction | Substituted 2-Aminobenzothiazoles | Good to Excellent | [8][17] |

| 2-Iodophenyl Isocyanides, K2S, and Amines | Three-component copper-catalyzed reaction | Substituted 2-Aminobenzothiazoles | up to quantitative | [14][16] |

| 2-Iodoaniline and Isothiocyanate | FeCl3-catalyzed tandem reaction in water | 2-Aminobenzothiazole | Good | [18] |

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzothiazole via Hugershoff Reaction

This protocol is adapted from the classical method involving the oxidative cyclization of a phenylthiourea intermediate.[10]

Materials:

-

Aniline (or substituted aniline)

-

Ammonium thiocyanate

-

Ethanol

-

Concentrated Hydrochloric acid

-

Bromine

-

Glacial acetic acid

-

Ice-water bath

Procedure:

-

Dissolve equimolar quantities of the aniline derivative (0.02 mol) and ammonium thiocyanate (1.5 g, 0.02 mol) in ethanol containing 2 mL of concentrated hydrochloric acid.

-

To this solution, add bromine (2.7 mL, 0.05 mol) dissolved in glacial acetic acid dropwise while maintaining the temperature with an ice-water bath.

-

After the addition is complete, reflux the reaction mixture for 1 hour.

-

Cool the mixture in an ice-water bath.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from rectified spirit to obtain the pure 2-aminobenzothiazole derivative.

Protocol 2: Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles in Water

This protocol describes a sustainable, one-pot synthesis from 2-haloanilines.[6]

Materials:

-